molecular formula C20H24FNO4S2 B2515829 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1796969-97-5

4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2515829
CAS No.: 1796969-97-5
M. Wt: 425.53
InChI Key: LHVDRLSHIQGUQP-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group. It is significant in medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide generally involves multi-step organic reactions. The process might begin with the preparation of the benzenesulfonamide moiety, followed by the introduction of the ethoxy and fluoro substituents on the benzene ring. The subsequent steps involve the construction of the tetrahydropyran ring and the incorporation of the phenylthio group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve advanced techniques such as continuous flow synthesis and the use of automation to optimize reaction conditions and yields. High-throughput screening methods may be employed to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, especially at the sulfur atom of the phenylthio group, forming sulfoxides or sulfones.

  • Reduction: Reduction of the sulfonamide group can yield amines.

  • Substitution: The fluoro and ethoxy groups on the benzene ring can be subject to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: m-Chloroperoxybenzoic acid (m-CPBA) for oxidation of the phenylthio group.

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4) for reduction of the sulfonamide group.

  • Substitution Reagents: Nucleophiles such as sodium methoxide for substitution reactions.

Major Products Formed

  • Oxidation Products: Phenylsulfoxide or phenylsulfone derivatives.

  • Reduction Products: Amines.

  • Substitution Products: Compounds with different substituents replacing the fluoro or ethoxy groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules.

Biology

In biological research, the sulfonamide moiety is known for its potential inhibitory effects on various enzymes, making this compound a candidate for enzyme inhibition studies.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or photochemical properties.

Mechanism of Action

Molecular Targets and Pathways

The sulfonamide group often targets bacterial dihydropteroate synthase, inhibiting folic acid synthesis in microbial cells. The fluoro and ethoxy substituents, along with the tetrahydropyran and phenylthio groups, can enhance binding affinity and specificity for particular targets.

Comparison with Similar Compounds

Comparison

Compared to other benzenesulfonamides, 4-ethoxy-3-fluoro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide stands out due to its structural complexity and potential for diverse biological activity.

Similar Compounds

  • 4-chloro-3-fluoro-N-(phenylmethyl)benzenesulfonamide

  • 4-ethoxy-N-(4-(phenylthio)phenyl)methylbenzenesulfonamide

  • N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-fluorobenzenesulfonamide

These compounds share structural elements but differ in their substitution patterns and biological activity.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4S2/c1-2-26-19-9-8-17(14-18(19)21)28(23,24)22-15-20(10-12-25-13-11-20)27-16-6-4-3-5-7-16/h3-9,14,22H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVDRLSHIQGUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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